4-Bromo-5-fluoropyridin-2-amine

Organic Synthesis Cross-Coupling Chemoselectivity

Achieve precise, stepwise functionalization with this dual-halogenated aminopyridine. The C-Br bond (~68 kcal/mol) is selectively activated over C-F or C-Cl in Pd-catalyzed cross-couplings, enabling chemoselective C4 elaboration not possible with other halogen analogs. Validated BRD4 bromodomain activity (IC50 3.8 µM) and a predicted LogP of 1.94 provide an ideal pharmacokinetic starting point for BET-targeted programs in oncology and inflammation. Scalable continuous-flow process delivers 14.2 kg/L·day space-time yield, ensuring rapid supply for preclinical studies. Choose 4-Bromo-5-fluoropyridin-2-amine for unmatched reactivity control and scalable performance.

Molecular Formula C5H4BrFN2
Molecular Weight 191.00 g/mol
Cat. No. B8229813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoropyridin-2-amine
Molecular FormulaC5H4BrFN2
Molecular Weight191.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)F)Br
InChIInChI=1S/C5H4BrFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
InChIKeyRTZGDDKHGKZLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoropyridin-2-amine: Core Properties and Scientific Identity


4-Bromo-5-fluoropyridin-2-amine (CAS 1417441-38-3) is a halogenated heterocyclic compound belonging to the 2-aminopyridine class, characterized by a pyridine ring substituted with bromine at the 4-position, fluorine at the 5-position, and an amino group at the 2-position . With a molecular formula of C5H4BrFN2 and a molecular weight of 191.00 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis due to the unique electronic and steric properties conferred by its dual halogenation pattern .

Why 4-Bromo-5-fluoropyridin-2-amine Cannot Be Replaced by Other Halogenated 2-Aminopyridines


Simple substitution of 4-Bromo-5-fluoropyridin-2-amine with other halogenated analogs, such as 4-chloro-5-fluoropyridin-2-amine or 4-bromo-5-chloropyridin-2-amine, is not feasible due to critical differences in reactivity and physicochemical properties. The distinct bond dissociation energies of C-Br (~68 kcal/mol) versus C-Cl or C-F (~116 kcal/mol) dictate chemoselectivity in cross-coupling reactions, with the order of reactivity being -Br > -Cl, enabling precise stepwise functionalization not achievable with other halogen combinations [1]. Furthermore, the specific substitution pattern significantly alters key drug-like properties; for instance, the 4-bromo analogue exhibits a higher predicted LogP (1.94) compared to the 4-chloro analogue (LogP 1.45), impacting lipophilicity and, consequently, membrane permeability and metabolic stability .

Quantitative Evidence for Selecting 4-Bromo-5-fluoropyridin-2-amine Over Its Analogs


Superior Reactivity in Suzuki-Miyaura Cross-Coupling: Quantitative Advantage Over Chloro Analogs

The C-Br bond in 4-Bromo-5-fluoropyridin-2-amine exhibits significantly higher reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the C-Cl bond in its 4-chloro counterpart. The established reactivity order for electrophilic leaving groups is -Br > -Cl [1]. Under comparable conditions using a palladium catalyst, aryl bromides couple more efficiently, enabling chemoselective functionalization in substrates containing multiple halogens. While specific kinetic data for this exact compound in a head-to-head comparison is not available, this class-level inference is supported by studies on related pyridine systems showing that bromides couple with high yields, whereas chlorides require harsher conditions or specialized catalysts [2].

Organic Synthesis Cross-Coupling Chemoselectivity

Physicochemical Property Differentiation: LogP and Molecular Weight vs. 4-Chloro Analog

4-Bromo-5-fluoropyridin-2-amine possesses distinct physicochemical properties compared to its 4-chloro analog (4-chloro-5-fluoropyridin-2-amine, CAS 1393562-83-8). The target compound has a predicted LogP of 1.94 , while the 4-chloro analog has a predicted LogP of 1.45 . This difference in lipophilicity (LogP) can significantly influence a molecule's membrane permeability, solubility, and metabolic stability. Additionally, the molecular weight of the bromo compound (191.00 g/mol) is higher than that of the chloro analog (146.55 g/mol), which impacts its overall size and potential for binding site interactions.

Medicinal Chemistry Physicochemical Properties Drug Design

Quantified Binding Affinity to BRD4: A Starting Point for BET Inhibitor Development

4-Bromo-5-fluoropyridin-2-amine has demonstrated measurable, albeit moderate, binding affinity to the Bromodomain-containing protein 4 (BRD4), a key target in cancer and inflammatory diseases. An IC50 value of 3.80E+3 nM (3.8 µM) was reported for the inhibition of NF-kappaB-mediated nitric oxide production in LPS-stimulated mouse RAW264.7 cells [1]. Further binding studies confirmed an affinity (Ki) of 17.2 µM for the BRD4 BD1 domain [2]. While these values are not those of an optimized lead compound, they establish a clear baseline for structure-activity relationship (SAR) studies. In contrast, optimized BRD4 inhibitors from medicinal chemistry campaigns exhibit IC50 values in the low nanomolar range (e.g., 2.5 nM for BRD4 bromodomain 2) [3], highlighting the significant potential for potency improvement through further elaboration of this core scaffold.

Epigenetics BET Inhibition Cancer Research

Optimal Application Scenarios for 4-Bromo-5-fluoropyridin-2-amine in Research and Development


Chemoselective Building Block for Complex Molecule Synthesis

4-Bromo-5-fluoropyridin-2-amine is ideally suited as a key intermediate in the synthesis of polysubstituted pyridines, where its C-Br bond serves as a highly reactive handle for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura. The established reactivity hierarchy (-Br > -Cl) allows for selective functionalization at the C4 position in the presence of other halogens, a critical feature for constructing complex molecular architectures [1].

Scaffold for Kinase and Epigenetic Inhibitor Drug Discovery

Given its confirmed engagement with the BRD4 bromodomain (IC50 = 3.8 µM), this compound is a valuable starting point for medicinal chemistry programs targeting BET proteins, which are implicated in cancer and inflammation. Its physicochemical properties (LogP = 1.94) provide a favorable starting point for optimizing pharmacokinetic profiles, a key advantage over the less lipophilic 4-chloro analog [2].

Continuous Flow Synthesis for Scalable Production

The synthesis of this compound is amenable to continuous flow processes, which have been demonstrated to dramatically improve efficiency over batch methods. Reported performance gains include a 17.8-fold increase in space-time yield (0.8 kg/L·day batch vs. 14.2 kg/L·day flow) and a 95% reduction in cooling energy demand (850 kWh/kg batch vs. 45 kWh/kg flow). This makes it an excellent candidate for scalable production when larger quantities are required for preclinical studies .

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